6-(Oxolan-3-yl)pyridin-3-amine
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Overview
Description
6-(Oxolan-3-yl)pyridin-3-amine is a heterocyclic compound with the molecular formula C9H12N2O2. It is characterized by the presence of a pyridine ring substituted with an oxolane group at the 3-position and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Oxolan-3-yl)pyridin-3-amine typically involves the reaction of pyridin-3-amine with oxirane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine group, followed by nucleophilic substitution with an oxirane compound to introduce the oxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-(Oxolan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
6-(Oxolan-3-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 6-(Oxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Pyridin-3-amine: Lacks the oxolane group, making it less versatile in certain synthetic applications.
6-(Oxolan-3-yl)pyridin-2-amine: Similar structure but with the amine group at the 2-position, leading to different reactivity and properties.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with different biological activities and synthetic applications.
Uniqueness: 6-(Oxolan-3-yl)pyridin-3-amine is unique due to the presence of both the oxolane and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-(oxolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-1-2-9(11-5-8)7-3-4-12-6-7/h1-2,5,7H,3-4,6,10H2 |
InChI Key |
OSJUIYWFHKIRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC=C(C=C2)N |
Origin of Product |
United States |
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